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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties

and applications of the Texas Red-X fluorophore. It is designed to assist researchers in

effectively utilizing this versatile fluorescent dye in a variety of experimental contexts, including

fluorescence microscopy and flow cytometry.

Core Spectral and Photophysical Properties
Texas Red-X is a bright, red-fluorescent dye commonly used for labeling proteins, nucleic

acids, and other biomolecules. The "X" in its name refers to a seven-atom aminohexanoyl

spacer that separates the fluorophore from its reactive group. This spacer helps to minimize the

potential for quenching and steric hindrance between the dye and the labeled molecule, often

resulting in brighter and more specific fluorescent signals.[1]

The key spectral properties of Texas Red-X are summarized in the table below:

Property Value Reference

Excitation Maximum (λex) ~595 nm [1][2]

Emission Maximum (λem) ~613 nm [1][2]

Molar Extinction Coefficient (ε) ~85,000 cm⁻¹M⁻¹ at 596 nm [3]

Typical Laser Excitation 561 nm or 594 nm [1]
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Experimental Protocols
Detailed methodologies for common applications of Texas Red-X are provided below. These

protocols offer a starting point for experimental design and can be optimized to suit specific

research needs.

Protein Labeling with Texas Red-X Succinimidyl Ester
This protocol describes the covalent labeling of proteins, such as antibodies, with Texas Red-X
succinimidyl ester, which reacts with primary amines on the protein surface.[4]

Materials:

Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

Texas Red-X, succinimidyl ester

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25) or spin column

Phosphate-buffered saline (PBS)

Procedure:

Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a

concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris),

it must be dialyzed against PBS.

Dye Preparation: Warm the vial of Texas Red-X, succinimidyl ester to room temperature.

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of

the dye stock solution. The optimal molar ratio of dye to protein should be determined

empirically but a starting point of 10-20 moles of dye per mole of protein is recommended.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column or a spin column equilibrated with PBS. The first colored band to

elute will be the conjugated protein.

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the

absorbance of the conjugate at 280 nm (for the protein) and 595 nm (for Texas Red-X).

Immunofluorescence Staining of F-Actin with Texas
Red-X Phalloidin
This protocol details the staining of filamentous actin (F-actin) in fixed and permeabilized cells

using a Texas Red-X conjugate of phalloidin, a bicyclic peptide that binds specifically to F-

actin.[5][6][7]

Materials:

Cells grown on coverslips

Phosphate-buffered saline (PBS)

4% Paraformaldehyde (PFA) in PBS (methanol-free)

0.1% Triton X-100 in PBS

Texas Red-X Phalloidin

Bovine Serum Albumin (BSA)

Mounting medium with an antifade reagent

(Optional) DAPI or other nuclear counterstain

Procedure:
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Cell Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-20

minutes at room temperature.

Rinsing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room

temperature to permeabilize the cell membranes.

Rinsing: Wash the cells three times with PBS for 5 minutes each.

Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS

for 30 minutes at room temperature.

Staining: Dilute the Texas Red-X Phalloidin stock solution in PBS containing 1% BSA to the

recommended working concentration. Incubate the cells with the staining solution for 30-60

minutes at room temperature, protected from light.

Rinsing: Wash the cells three times with PBS for 5 minutes each.

Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like

DAPI according to the manufacturer's protocol.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope equipped with

appropriate filters for Texas Red.[7]

Flow Cytometry Analysis of Cell Surface Antigens
This protocol provides a general framework for staining cell surface antigens for analysis by

flow cytometry using a directly conjugated Texas Red-X antibody.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
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Texas Red-X conjugated primary antibody

Isotype control antibody conjugated with Texas Red-X

(Optional) Fc block reagent

(Optional) Viability dye

Procedure:

Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells,

peripheral blood mononuclear cells). Adjust the cell concentration to 1 x 10^6 cells/mL in ice-

cold Flow Cytometry Staining Buffer.

Fc Receptor Blocking (Optional): To prevent non-specific binding of antibodies to Fc

receptors, incubate the cells with an Fc block reagent for 10-15 minutes on ice.

Antibody Staining: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the

predetermined optimal concentration of the Texas Red-X conjugated primary antibody. For

the negative control, add the same concentration of the Texas Red-X conjugated isotype

control to a separate tube.

Incubation: Incubate the cells for 20-30 minutes on ice or at 4°C, protected from light.

Washing: Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge

at 300-400 x g for 5 minutes. Carefully aspirate the supernatant. Repeat the wash step twice.

Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

Viability Staining (Optional): If a viability dye is used, follow the manufacturer's protocol for

staining.

Data Acquisition: Analyze the samples on a flow cytometer equipped with a laser and

detectors suitable for Texas Red excitation and emission.

Visualization of Signaling Pathways and
Experimental Workflows
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Diagrams created using Graphviz (DOT language) are provided below to illustrate key

processes involving Texas Red-X.

Experimental Workflow: Protein Labeling and
Purification

Protein in
Amine-Free Buffer

Labeling Reaction
(1 hr, RT, dark)

Texas Red-X
Succinimidyl Ester in DMSO

Size-Exclusion
Chromatography

Purified Texas Red-X
Labeled Protein

Click to download full resolution via product page

Caption: Workflow for labeling proteins with Texas Red-X succinimidyl ester.

Signaling Pathway: EGFR Internalization and Early
Endosome Localization
The epidermal growth factor receptor (EGFR) signaling pathway is a crucial regulator of cell

proliferation and survival. Upon ligand binding, the receptor is internalized and trafficked

through endosomes. Immunofluorescence studies using fluorophore-conjugated antibodies,

including those labeled with Texas Red, have been instrumental in visualizing the subcellular

localization of EGFR and its phosphorylated, active forms.[8] The following diagram illustrates

the use of Texas Red-X to visualize total EGFR localization in relation to early endosomes.
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Caption: Visualization of EGFR localization using Texas Red-X immunofluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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